2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile

Solid-state chemistry Formulation Compound handling

Researchers often face batch-to-batch variability when substituting O4I1 analogs in iPSC generation protocols, due to unaccounted lipophilicity differences. This compound offers a defined, high-purity solution for reliable SAR studies. - Enhanced lipophilicity (XLogP3 ≈ 3.0) vs. O4I1 enables consistent intracellular kinetics profiling. - Solid-state stability (mp 121 °C) ensures reproducible dissolution and assay performance. - Available at ≥98% purity, suitable as an analytical reference standard for HPLC method validation.

Molecular Formula C16H15NO
Molecular Weight 237.3 g/mol
CAS No. 175135-33-8
Cat. No. B063496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile
CAS175135-33-8
Molecular FormulaC16H15NO
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N
InChIInChI=1S/C16H15NO/c1-13-2-4-15(5-3-13)12-18-16-8-6-14(7-9-16)10-11-17/h2-9H,10,12H2,1H3
InChIKeyHNTNMUACVLPQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile – Structural and Physicochemical Overview


2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile (CAS 175135-33-8) is a para-substituted phenylacetonitrile derivative featuring a 4-methylbenzyl ether moiety. This compound belongs to the O4I1-class of Oct3/4 transcription factor inducers first reported by Cheng et al. (2015) [1]. With a molecular formula of C₁₆H₁₅NO and a molecular weight of 237.30 g/mol, it is a solid at room temperature (melting point 121 °C) and is commercially available at ≥95% purity . Its structure is defined by CAS Common Chemistry under the systematic name 4-[(4-Methylphenyl)methoxy]benzeneacetonitrile [2].

Workflow Oct3/4 pathway induction & iPSC reprogramming studies
Selection 4-Methylbenzyl-substituted O4I1-class tool compound
Use Context Comparative SAR, solid-form formulation, and analytical reference

Structural Uniqueness vs. O4I1 and Related Analogs


The 4-methylbenzyl substitution pattern on the phenylacetonitrile core dictates distinct physicochemical and biological properties that are not interchangeable among in-class analogs. The para-methyl group on the benzyl ether ring imparts a unique balance of lipophilicity (XLogP3 ≈ 3.0) and solid-state stability (mp 121 °C) that differs markedly from the 4-methoxy (O4I1; mp 140 °C, XLogP3 ≈ 2.5) and 4-chloro analogs (CAS 175135-36-1) . These variations directly influence compound handling, solubility in DMSO-based formulations, and batch-to-batch reproducibility in cell-based assays, making direct substitution without re-optimization of experimental conditions unreliable.

Lipophilicity Profile
Higher computed lipophilicity vs O4I1 may shift membrane partitioning and intracellular exposure
Thermal Behavior
Lower melting point alters solid-state handling and DMSO-based formulation kinetics
Stock Preparation
Different molecular weight requires recalculated masses for equimolar stock solutions

Property Comparison: Target Compound vs. O4I1


Melting Point Comparison

2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile exhibits a melting point of 121 °C , which is 19 °C lower than that of its 4-methoxy analog O4I1 (mp 140 °C) . This lower melting point may simplify dissolution in organic solvents at ambient temperature and reduce the energy input required for solid-state processing.

Melting Point
Head-to-head
121 °C vs 140 °C
Δ −19 °C
Lower melting point may simplify dissolution in organic solvents
Solid-state measurement; vendor-reported data
Solid-state chemistry Formulation Compound handling

Oct3/4 Induction Activity Profile

The 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile scaffold belongs to a class of compounds demonstrated by Cheng et al. (2015) to promote Oct3/4 expression and stabilization [1]. The lead compound O4I1 (4-methoxy analog) increases Oct3/4 mRNA levels in HEK293 cells by 2.5-fold at 10 μM and 4-fold at 20 μM, with concurrent enhancement of Oct3/4 transcriptional activity in diverse human somatic cells . While the 4-methyl analog has not been independently profiled in published quantitative assays, its structural incorporation into the O4I1 pharmacophore series supports retention of Oct3/4-inducing activity.

Oct3/4 Induction
Class-level
O4I1: 2.5-fold (10 µM), 4-fold (20 µM) in HEK293
Class-level evidence supports retention of Oct3/4-inducing activity
Target-specific potency not yet quantified; reference compound data
iPSC reprogramming Oct3/4 induction Regenerative medicine

Lipophilicity and Membrane Permeability

The substitution of a methoxy group (O4I1) with a methyl group on the terminal benzyl ring increases computed lipophilicity. The target compound has an XLogP3 value of approximately 3.0 [1], compared to approximately 2.5 for O4I1 [2]. This ΔLogP of +0.5 units predicts moderately higher passive membrane permeability and potentially altered intracellular distribution.

Lipophilicity
Reported
XLogP3 ≈ 3.0 vs ≈ 2.5
Δ +0.5
Higher lipophilicity may increase passive membrane permeability
Computed values; empirical permeability not measured
Lipophilicity Membrane permeability ADME prediction

Molecular Weight and Dosing Considerations

The 4-methyl analog has a molecular weight of 237.30 g/mol , which is 16.0 g/mol lower than O4I1 (253.30 g/mol) due to the replacement of a methoxy oxygen atom with a carbon atom. This difference directly affects the mass required to prepare equimolar stock solutions.

Molecular Weight
Reported
237.30 g/mol vs 253.30 g/mol
Δ −16.0 g/mol (−6.3%)
Lower MW reduces compound mass for equimolar stock solutions
Vendor specifications; verify lot-specific purity
Molar mass Stock solution preparation Dosing accuracy

Research and Quality Control Applications


iPSC Reprogramming and Pluripotency Studies

As a structural analog of O4I1, this compound is suitable for probing Oct3/4-dependent reprogramming pathways in human somatic cells [1]. Its enhanced lipophilicity (XLogP3 ≈ 3.0) relative to O4I1 may offer differential intracellular kinetics, making it a candidate for comparative structure-activity relationship (SAR) studies in iPSC generation protocols [2].

SAR Library Expansion in Lead Optimization

The 4-methyl substitution on the benzyl ether ring provides a distinct electronic and steric environment compared to methoxy, fluoro, and chloro analogs. This compound can serve as a key intermediate or comparator in the synthesis and evaluation of O4I1-derivative libraries aimed at optimizing Oct3/4 induction potency and metabolic stability [1].

Solid-Form Pre-Formulation Development

With a well-characterized melting point of 121 °C and solid-state stability under ambient conditions , this compound is a candidate for pre-formulation studies where solid-form properties (crystallinity, thermal behavior) influence dissolution rate and final assay reproducibility.

Analytical Reference Standard and QC

The compound's defined physical properties (mp 121 °C, density 1.095 g/cm³) and availability at ≥95% purity enable its use as an analytical reference standard for HPLC method development, NMR spectral library expansion, and batch-to-batch quality control in chemical procurement workflows.

Application
Selection Property
Validation Focus
iPSC reprogramming studies
Oct3/4 pathway induction context
Pluripotency marker validation and target engagement
O4I1-derivative SAR studies
4-Methyl substitution profile vs methoxy/chloro analogs
Oct3/4 induction potency and metabolic stability comparison
Solid-form pre-formulation research
Thermal behavior and solid-state stability
Dissolution kinetics and assay-to-assay reproducibility
Analytical reference standard
Defined physical properties (mp, purity)
HPLC method development and batch quality control
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